

The Dawn of Photochemotherapy: A Technical History of Psoralens in Medicine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methoxysoralen

Cat. No.: B1676411

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens, a class of naturally occurring furocoumarins, represent a cornerstone in the history of photochemotherapy. Their journey from ancient remedies to highly specific, light-activated drugs is a testament to centuries of observation and scientific inquiry. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of psoralens in medicine, with a focus on the quantitative data, experimental protocols, and molecular pathways that underpin their therapeutic applications.

Ancient Origins: The Empirical Use of Psoralen-Containing Plants

The use of psoralens in medicine predates modern scientific understanding by millennia. Ancient Egyptian and Indian civilizations independently discovered the therapeutic properties of plants containing these photosensitizing compounds.

- Ancient Egypt (c. 2000 BC): The Ebers Papyrus, one of the oldest medical texts, describes the use of the juice of *Ammi majus* (Bishop's Weed) to treat patches of vitiligo. Patients would ingest the plant extract and then expose their skin to sunlight, a rudimentary form of what we now know as PUVA (Psoralen + UVA) therapy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Ancient India (c. 1200-2000 BC): The Atharva Veda, an ancient Hindu scripture, mentions the use of the seeds of the "Bavachee" plant (*Psoralea corylifolia*) in conjunction with sunlight to treat "leucoderma" (vitiligo).[\[5\]](#)

These early uses were entirely empirical, relying on the observable phenomenon of sun-induced repigmentation in the presence of these specific plant extracts.

The Scientific Era: Isolation, Characterization, and the Birth of PUVA

The 20th century marked a paradigm shift in the understanding of psoralens, moving from anecdotal use to rigorous scientific investigation.

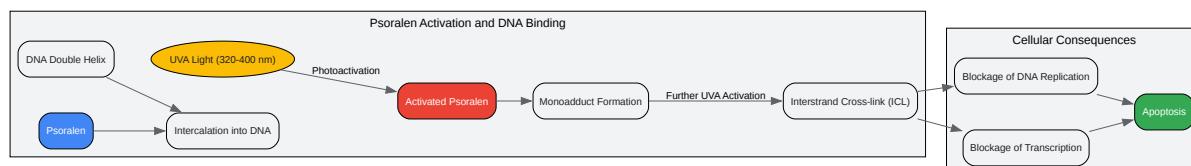
Isolation and Chemical Identification

In the 1930s and 1940s, extensive research, particularly in Egypt, led to the isolation and characterization of the active compounds from *Ammi majus*. The most important of these were identified as **8-methoxysoralen** (8-MOP, also known as methoxsalen or xanthotoxin) and 5-methoxysoralen (5-MOP, also known as bergapten).[\[4\]](#)[\[6\]](#)

The Advent of Modern Photochemotherapy (PUVA)

The 1970s witnessed the development of modern PUVA therapy. A pivotal moment was the development of high-intensity artificial UVA light sources at Harvard in 1974.[\[7\]](#) This allowed for controlled and precise dosing of UVA radiation, a significant advancement over the unpredictable nature of sunlight. The term "PUVA" was coined to describe the combined use of Psoralen and UVA light.[\[2\]](#)[\[8\]](#) This breakthrough led to a surge in clinical research and the establishment of PUVA as a mainstream dermatological treatment.

Mechanism of Action: From DNA Cross-linking to Cell Signaling

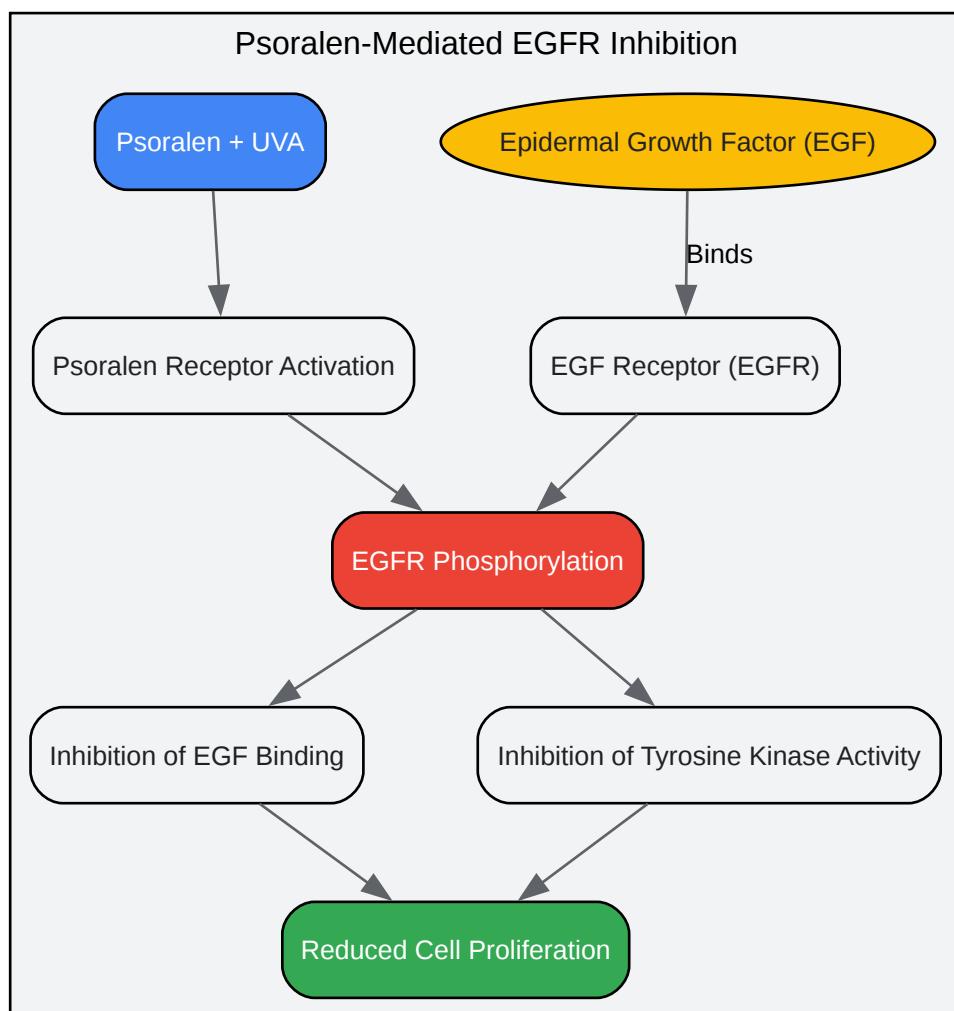

The therapeutic effects of psoralens are primarily attributed to their photoactivation by UVA light, leading to a cascade of cellular events.

The Canonical Pathway: DNA Intercalation and Cross-linking

The most well-characterized mechanism of action of psoralens involves their interaction with DNA. Psoralens are planar molecules that intercalate between the base pairs of DNA, particularly at 5'-TpA sites.^[9] Upon activation by UVA radiation (320-400 nm), psoralens form covalent bonds with pyrimidine bases (thymine and cytosine).^[9] This can result in two types of photoadducts:

- Monoadducts: The psoralen molecule binds to a single pyrimidine base.
- Diadducts (Interstrand Cross-links - ICLs): The psoralen molecule binds to pyrimidine bases on opposite strands of the DNA double helix, forming an interstrand cross-link.

These ICLs are highly cytotoxic as they block DNA replication and transcription, ultimately leading to apoptosis. This antiproliferative effect is the basis for PUVA's efficacy in hyperproliferative skin disorders like psoriasis.



[Click to download full resolution via product page](#)

Psoralen-DNA Cross-linking Mechanism

A Non-Canonical Pathway: Interaction with Cell Surface Receptors

More recent research has uncovered a DNA-independent mechanism of action for psoralens involving cell surface signaling. Photoactivated psoralens have been shown to inhibit the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This inhibition is not due to direct competition for the binding site but rather an indirect mechanism that involves the phosphorylation of the EGFR, leading to a decrease in its affinity for EGF and an inhibition of its tyrosine kinase activity.[\[10\]](#)[\[11\]](#) This disruption of growth factor signaling contributes to the antiproliferative effects of PUVA.

[Click to download full resolution via product page](#)

Psoralen Interaction with EGFR Signaling

Clinical Applications and Efficacy

PUVA therapy has been successfully employed in the treatment of a variety of skin disorders.

Psoriasis

PUVA is a highly effective treatment for severe, recalcitrant psoriasis.[\[1\]](#)[\[8\]](#)

Clinical Trial Data for PUVA in Psoriasis	
Parameter	Result
PASI 75 (75% improvement in Psoriasis Area and Severity Index)	Achieved in 80.4% of patients in a large-scale retrospective study. [14]
PASI 90 (90% improvement)	Achieved in 44.1% of patients. [14]
Mean number of treatments to clearance	Approximately 20 (range 15-25). [1]
Mean cumulative UVA dose for clearance (European trials)	79-103 J/cm ² . [1]
Mean cumulative UVA dose for clearance (US trial)	245 J/cm ² . [1]

Vitiligo

PUVA therapy can induce repigmentation in patients with vitiligo, although the response can be variable.[\[1\]](#)[\[3\]](#)

Clinical Trial Data for PUVA in Vitiligo	
Parameter	Result
Repigmentation Rate	50-75% in responsive patients, particularly on the face and trunk. [15]
Number of Sessions Required	Often requires prolonged treatment of 100-200 sessions. [1]
Factors Influencing Response	Darker skinned individuals tend to respond better. Lesions on the head, neck, and hairy areas show the best response. [1]

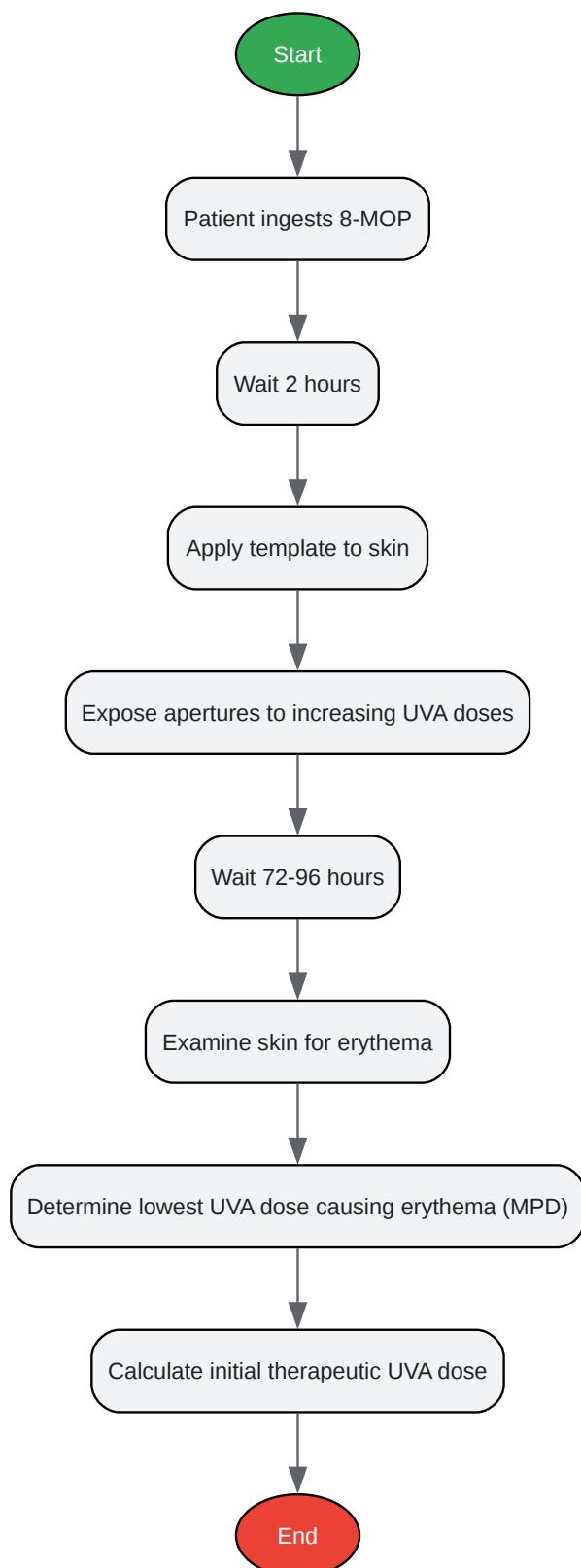
Cutaneous T-Cell Lymphoma (CTCL)

PUVA is an effective therapy for mycosis fungoides, the most common type of CTCL.[\[7\]](#)

Clinical Trial Data for PUVA in Cutaneous T-Cell Lymphoma

Study Population	Response Rate
37 patients with resistant CTCL (extracorporeal photochemotherapy)	27 responded (73%), with an average 64% decrease in cutaneous involvement. [16]
87 patients with early-stage mycosis fungoides (PUVA + low-dose interferon- α)	Complete remission in 70 patients (80.5%), overall response rate of 97.8%. [17]
66 patients with mycosis fungoides who achieved complete remission with PUVA	33 (50%) remained in complete remission after a median follow-up of 94 months. [18]

Experimental Protocols


Determination of Minimal Phototoxic Dose (MPD)

The MPD is the lowest dose of UVA that produces a faint, well-defined erythema 72-96 hours after exposure to psoralen. It is a critical parameter for determining the initial UVA dose in PUVA therapy.[\[1\]](#)[\[19\]](#)

Protocol:

- The patient ingests a standard dose of 8-MOP (e.g., 0.6 mg/kg).
- After a specific time interval (typically 2 hours for oral psoralen), a template with several small apertures (e.g., 1-2 cm squares) is placed on a non-sun-exposed area of the patient's skin (e.g., the buttocks or lower back).[\[20\]](#)[\[21\]](#)
- Each aperture is exposed to a series of increasing UVA doses (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 J/cm²).[\[1\]](#)
- The area is examined at 72 and 96 hours post-irradiation.[\[19\]](#)
- The MPD is the lowest UVA dose that produced a discernible erythema.

- The initial therapeutic UVA dose is typically a percentage of the MPD (e.g., 70%).[\[20\]](#)

[Click to download full resolution via product page](#)

Workflow for Determining Minimal Phototoxic Dose (MPD)

Psoralen-DNA Cross-linking Assay (in vitro)

This assay is used to quantify the formation of psoralen-induced DNA interstrand cross-links.

Protocol:

- Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., PBS).
- Add the psoralen compound (e.g., 8-MOP or trimethylpsoralen) to the DNA solution and incubate in the dark to allow for intercalation.[22][23]
- Expose the solution to UVA light (typically 365 nm) for a defined period.[22][23]
- Denature the DNA by heating (e.g., 80°C for 5 minutes).[9]
- Analyze the DNA by agarose gel electrophoresis.[9]
- Interpretation: Non-cross-linked DNA will denature into single strands and migrate faster through the gel. Cross-linked DNA will remain double-stranded and migrate slower. The intensity of the band corresponding to double-stranded DNA is proportional to the extent of cross-linking.

Isolation and Characterization of Psoralens from Natural Sources

The isolation and purification of psoralens from plant material is a key process in drug development.

Example Protocol for Isolation of **8-Methoxypsoralen** from *Ammi majus* fruits:

- Extraction: The dried and powdered fruits of *Ammi majus* are subjected to extraction with a suitable solvent, such as methanol, often using a Soxhlet apparatus.[24]
- Fractionation: The crude extract is then subjected to column chromatography using a stationary phase like silica gel. A gradient of solvents (e.g., hexane, ethyl acetate) is used to separate the different components of the extract.

- Purification: Fractions containing the desired psoralen are identified by thin-layer chromatography (TLC) and further purified by techniques such as preparative high-performance liquid chromatography (HPLC).
- Characterization: The purified compound is then characterized using a variety of spectroscopic techniques to confirm its identity and purity:
 - UV-Visible Spectroscopy: To determine the absorption maxima. For 8-MOP, characteristic peaks are observed at approximately 219, 249, and 300 nm.[25]
 - Infrared (IR) Spectroscopy: To identify functional groups.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The molecular ion peak for 8-MOP is at m/z 216.[25]

Regulatory Timeline and Future Directions

The therapeutic use of psoralens has been subject to regulatory approval to ensure patient safety.

Timeline of Psoralen-Related FDA Approvals

1972	Methotrexate approved for severe psoriasis. [26]
1982	Oral 8-methoxysoralen (methoxsalen) in combination with UVA radiation (PUVA) approved for the treatment of severe, recalcitrant psoriasis. [27]
1983	Cyclosporine approved for clinical use, later used for psoriasis. [26]
1987	Extracorporeal photopheresis (a form of PUVA) investigated for cutaneous T-cell lymphoma. [16]
2012	FDA approves an additional manufacturer of methoxsalen, ensuring a steady supply for PUVA therapy. [28] [29]

The future of psoralen-based therapies may involve the development of new psoralen derivatives with improved safety profiles and greater efficacy. Additionally, a deeper understanding of the molecular pathways affected by psoralens could lead to the identification of new therapeutic targets and combination therapies.

Conclusion

The story of psoralens is a remarkable journey from ancient folk medicine to modern molecularly targeted therapy. For researchers and drug development professionals, the rich history and well-defined mechanisms of action of psoralens offer a powerful platform for further innovation. The continued exploration of their photochemical and photobiological properties holds promise for the development of even more effective treatments for a range of debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Action spectra of topical psoralens: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-METHOXYPSORALEN-A Short Review and Comment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ECP versus PUVA for the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-METHOXYPSORALEN—A Short Review and Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Patient's Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of epidermal growth factor receptor tyrosine kinase activity in A431 human epidermoid cells following psoralen/ultraviolet light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 8-methoxysoralen and ultraviolet light A on EGF receptor (HER-1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Large-Scale, Retrospective Analysis of Bath-Psoralen Plus Ultraviolet A Therapy for Psoriasis: A Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Treatment of cutaneous T-cell lymphoma by extracorporeal photochemotherapy. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prognosis in early stage cutaneous T-cell lymphoma treated with psoralen plus ultraviolet A irradiation and low-dose interferon- α : Long-term efficacy and survival according to conventional and emerging clinical endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. news.cancerconnect.com [news.cancerconnect.com]
- 19. academic.oup.com [academic.oup.com]
- 20. dermnetnz.org [dermnetnz.org]
- 21. Minimal phototoxic dose (MPD) measurements for topical photochemotherapy using a semiautomated MPD tester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 23. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 24. researchgate.net [researchgate.net]
- 25. 8-Methoxysoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Two Centuries of Progress in One Short Timeline [psoriasis.org]
- 27. Long-term risks of psoralen and UV-A therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. fiercepharma.com [fiercepharma.com]
- 29. FDA Approves Additional Manufacturer of Methoxsalen [prnewswire.com]
- To cite this document: BenchChem. [The Dawn of Photochemotherapy: A Technical History of Psoralens in Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676411#discovery-and-history-of-psoralens-in-medicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com